(R)-2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the synthesis of “4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol” derivatives was achieved by nucleophilic substitution with a variety of alkylating agents . Another study reported the synthesis of trifluoromethoxylated products in a nitrogen glovebox using alkyl halides and "(E)-O-trifluoromethyl-4-tert-butyl-benzaldoximes" .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, oxidative trifluoromethylation reactions of various nucleophiles with CF3SiMe3 in the presence of oxidants have been reported . Another study reported the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Scientific Research Applications
Synthesis and Crystal Formation in Chemical Research
The compound reacts with cobalt(II) chloride forming salts that exhibit unique crystallization properties, with the formation of helical structures through inter-ionic H-bonding interactions (Mande, Ghalsasi, & Arulsamy, 2015).
Enantioselective Acylation in Organic Synthesis
The compound, when used with (R)-benzotetramisole as the catalyst, has shown effective kinetic resolution in the preparation of enantiomerically pure forms of 2,2,2-trifluoro-1-aryl ethanol or 2,2,2-trifluoro-1-aryl-ethyl iso-butyrate, which are valuable in chiral synthesis (Xu, Zhou, Geng, & Chen, 2009).
Surface Diastereomeric Complex Formation
Research on diastereomeric complexes formed between this compound and various reagents on Pt(111) surfaces has provided insights into complexation patterns and steric hindrance effects, which are important for understanding surface reactions in catalysis (Goubert & McBreen, 2014).
Properties
IUPAC Name |
(1R)-2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6N.ClH/c10-8(11,12)6-3-1-5(2-4-6)7(16)9(13,14)15;/h1-4,7H,16H2;1H/t7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJQMJLPMZXUCR-OGFXRTJISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)N)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(F)(F)F)N)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF6N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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